molecular formula C11H12N4O B14202211 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol CAS No. 920512-30-7

2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol

Cat. No.: B14202211
CAS No.: 920512-30-7
M. Wt: 216.24 g/mol
InChI Key: QKPDUKAGMYJWGB-UHFFFAOYSA-N
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Description

2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

CAS No.

920512-30-7

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-5-[(pyrazin-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H12N4O/c12-9-2-1-8(5-10(9)16)6-15-11-7-13-3-4-14-11/h1-5,7,16H,6,12H2,(H,14,15)

InChI Key

QKPDUKAGMYJWGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=CN=C2)O)N

Origin of Product

United States

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